molecular formula C15H16N4O B14649099 N-(4-(4-Aminophenyl)diazenylphenyl)-N-methylacetamide CAS No. 53499-69-7

N-(4-(4-Aminophenyl)diazenylphenyl)-N-methylacetamide

Katalognummer: B14649099
CAS-Nummer: 53499-69-7
Molekulargewicht: 268.31 g/mol
InChI-Schlüssel: WJJNVUVEVPKTRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-(4-Aminophenyl)diazenylphenyl)-N-methylacetamide is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. This particular compound is known for its vibrant color and is often used in dyeing processes. Its structure allows it to absorb light in the visible spectrum, making it useful in various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-Aminophenyl)diazenylphenyl)-N-methylacetamide typically involves a diazotization reaction followed by coupling with an aromatic amine. The process begins with the diazotization of 4-aminophenylamine using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with N-methylaniline under basic conditions to yield the desired azo compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-(4-Aminophenyl)diazenylphenyl)-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can yield corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are typically used.

    Substitution: Halogenation and nitration reactions can be carried out using halogens and nitric acid, respectively.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Aromatic amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

N-(4-(4-Aminophenyl)diazenylphenyl)-N-methylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a dye and indicator in various chemical reactions.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the textile industry for dyeing fabrics.

Wirkmechanismus

The mechanism of action of N-(4-(4-Aminophenyl)diazenylphenyl)-N-methylacetamide involves its ability to interact with light and other molecules. The diazenyl group allows the compound to absorb light, leading to electronic transitions that give it its characteristic color. In biological systems, it can interact with cellular components, potentially affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-((4-Aminophenyl)diazenyl)phenol
  • N-(4-(4-Hydroxy-3-(2-phenylhydrazono)methyl)phenyl)diazenyl)phenyl)acetamide

Uniqueness

N-(4-(4-Aminophenyl)diazenylphenyl)-N-methylacetamide is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound .

Eigenschaften

CAS-Nummer

53499-69-7

Molekularformel

C15H16N4O

Molekulargewicht

268.31 g/mol

IUPAC-Name

N-[4-[(4-aminophenyl)diazenyl]phenyl]-N-methylacetamide

InChI

InChI=1S/C15H16N4O/c1-11(20)19(2)15-9-7-14(8-10-15)18-17-13-5-3-12(16)4-6-13/h3-10H,16H2,1-2H3

InChI-Schlüssel

WJJNVUVEVPKTRP-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.